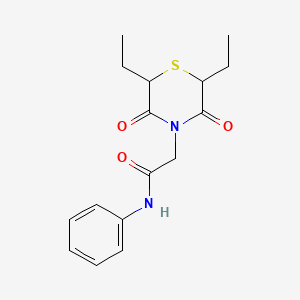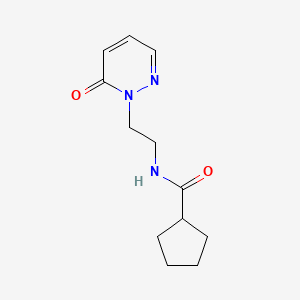![molecular formula C21H26ClN3O3 B6579604 N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide CAS No. 1049414-74-5](/img/structure/B6579604.png)
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and biological activity, making it a subject of interest for researchers aiming to develop new therapeutic agents and materials.
生化分析
Biochemical Properties
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide interacts with the D4 dopamine receptor, a G-protein coupled receptor found in the brain . This interaction is believed to be due to the compound’s ability to bind to the receptor’s active site, leading to changes in the receptor’s conformation and activity .
Cellular Effects
In cellular models, this compound has been shown to influence cell function by modulating the activity of the D4 dopamine receptor . This can impact various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the D4 dopamine receptor, leading to changes in the receptor’s activity . This can result in the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . This includes changes in the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . This includes threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of dopamine . This includes interactions with enzymes and cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and potential effects on the compound’s localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with the D4 dopamine receptor . This could include targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the piperazine ring and the subsequent attachment of the benzamide moiety[_{{{CITATION{{{1{AN IMPROVED AND SCALABLE METHOD DEVELOPED FOR THE SYNTHESIS OF 2-[4-[(4 ](https://wwwacademiaedu/6981412/AN_IMPROVED_AND_SCALABLE_METHOD_DEVELOPED_FOR_THE_SYNTHESIS_OF_2_4_4_CHLOROPHENYL_PHENYL_METHYL_1_PIPERAZINYL_ETHANOL_A_KEY_INTERMEDIATE_FOR_CETIRIZINE_WHICH_IS_ANTIALLERGIC_DRUG){{{CITATION{{{_1{AN IMPROVED AND SCALABLE METHOD DEVELOPED FOR THE SYNTHESIS OF 2-[4-(4 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{AN IMPROVED AND SCALABLE METHOD DEVELOPED FOR THE SYNTHESIS OF 2-[4-(4 .... These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.
科学研究应用
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a ligand for various receptors, making it useful in studying receptor-ligand interactions and signaling pathways.
Medicine: The compound's biological activity suggests its potential as a therapeutic agent for treating various conditions, such as neurological disorders and inflammation.
Industry: Its unique properties make it suitable for use in the development of new materials and technologies.
作用机制
The mechanism by which N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a ligand for dopamine D4 receptors, binding with high affinity and selectivity. This interaction modulates dopamine signaling, which is crucial for various physiological processes.
Molecular Targets and Pathways:
Dopamine D4 Receptors: The compound's primary target is the dopamine D4 receptor, where it exerts its effects by modulating dopamine neurotransmission.
Signaling Pathways: The binding of the compound to dopamine D4 receptors triggers downstream signaling pathways that influence cellular responses and physiological functions.
相似化合物的比较
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide is unique compared to other similar compounds due to its high affinity and selectivity for dopamine D4 receptors. Some similar compounds include:
N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: This compound is structurally similar but has a different methoxy group position, resulting in different receptor binding properties.
Cetirizine: A key intermediate in the synthesis of cetirizine, an antihistamine drug, which also contains a piperazine ring[_{{{CITATION{{{_1{AN IMPROVED AND SCALABLE METHOD DEVELOPED FOR THE SYNTHESIS OF 2-[4-(4 ....
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-27-19-5-3-4-18(20(19)28-2)21(26)23-10-11-24-12-14-25(15-13-24)17-8-6-16(22)7-9-17/h3-9H,10-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBFTNVZEZCDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(3-fluorophenyl)methyl]-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6579521.png)

![N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6579530.png)
![N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide](/img/structure/B6579541.png)
![N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B6579546.png)
![2-(4-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B6579555.png)
![N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide](/img/structure/B6579563.png)

![2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B6579581.png)
![4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6579597.png)
![2,4-difluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6579603.png)
![2-chloro-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6579610.png)
![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B6579612.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide](/img/structure/B6579615.png)
